7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
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Overview
Description
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a bromine atom, an ethyl group, and a fused pyridine-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate bromoalkylating agent, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products may include alcohols or amines.
Scientific Research Applications
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both the bromine atom and the ethyl group, which together enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
7-bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-7-5-13-8-3-6(10)4-11-9(8)12-7/h3-4,7H,2,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFXHDJEZAMZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC2=C(N1)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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